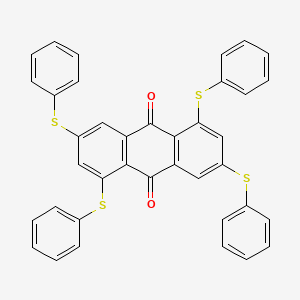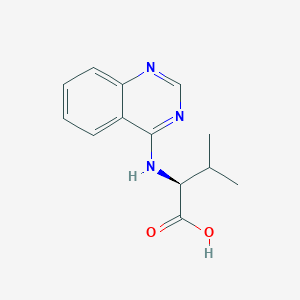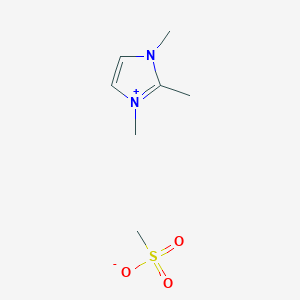
1,2,3-Trimethyl-1H-imidazol-3-ium methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by three methyl groups attached to the imidazole ring and a methanesulfonate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2,3-trimethylimidazole with methanesulfonyl chloride under basic conditions. The reaction proceeds as follows:
- Dissolve 1,2,3-trimethylimidazole in an appropriate solvent such as dichloromethane.
- Add a base like triethylamine to the solution.
- Slowly add methanesulfonyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until completion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix the reactants.
- Employing automated systems for precise control of reaction conditions.
- Utilizing continuous flow processes to enhance efficiency and yield.
- Implementing purification techniques such as distillation and crystallization to obtain high-purity products.
化学反应分析
Types of Reactions
1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the methanesulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
- 1,2,3-Trimethylimidazolium methyl sulfate
- 1,2,3-Trimethylimidazolium chloride
- 1,2,3-Trimethylimidazolium bromide
Uniqueness
1,2,3-Trimethyl-1H-imidazol-3-iummethanesulfonate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methanesulfonate group enhances its solubility in polar solvents and its ability to participate in nucleophilic substitution reactions.
属性
CAS 编号 |
817575-07-8 |
|---|---|
分子式 |
C7H14N2O3S |
分子量 |
206.27 g/mol |
IUPAC 名称 |
methanesulfonate;1,2,3-trimethylimidazol-1-ium |
InChI |
InChI=1S/C6H11N2.CH4O3S/c1-6-7(2)4-5-8(6)3;1-5(2,3)4/h4-5H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
KJKTYABTRNRASM-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C=CN1C)C.CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


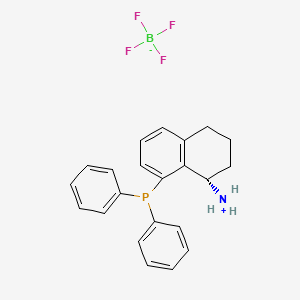
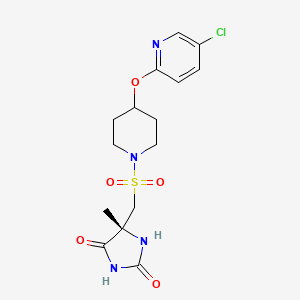
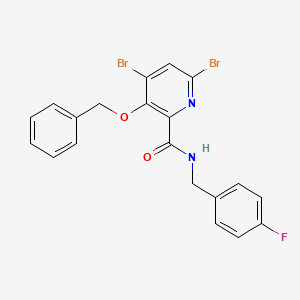
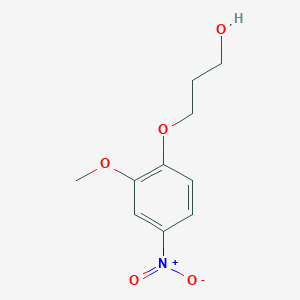
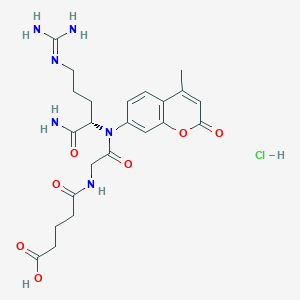
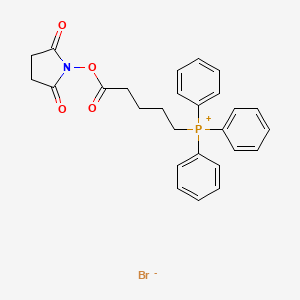
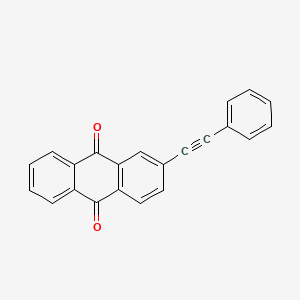
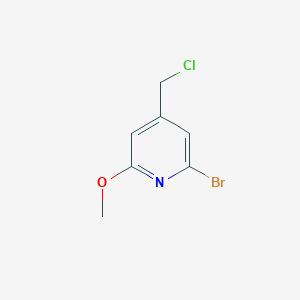

![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)


